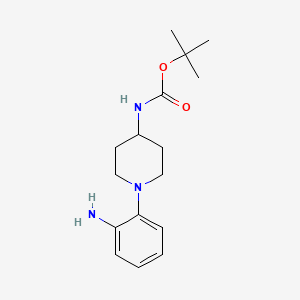

tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate

Overview

Description

tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a piperidinylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl 4-piperidone with 2-aminophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the aminophenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: In medicine, this compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for further investigation.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 2-(substituted benzamido)phenylcarbamate

Comparison: tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate is unique due to its specific substitution pattern and the presence of both tert-butyl and aminophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, the presence of the aminophenyl group may enhance its binding affinity to certain biological targets, while the tert-butyl group can influence its solubility and stability.

Biological Activity

tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate, with the CAS number 1023594-61-7, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

The compound features a piperidine ring, which is a common structural motif in many pharmacologically active substances. Its structure can be represented as follows:

This molecular configuration contributes to its interactions with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Preliminary studies suggest that it may function as a modulator of the central nervous system (CNS), potentially impacting pathways related to pain perception and mood regulation.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of related compounds in the same class. For instance, one study noted that derivatives of piperidin-4-ylcarbamate exhibited significant antimicrobial activity against various pathogens while demonstrating selectivity towards mammalian cells, indicating a favorable therapeutic index .

Inhibition of NLRP3 Inflammasome

A notable study evaluated the inhibitory effects of similar compounds on the NLRP3 inflammasome, which plays a critical role in inflammatory responses. The compounds were tested on differentiated THP-1 cells, where they were shown to decrease pyroptosis induced by ATP stimulation. The results indicated that these compounds could potentially serve as anti-inflammatory agents by modulating immune responses .

Neuroprotective Effects

Research has also explored the neuroprotective effects of piperidine derivatives. In models simulating neurodegenerative conditions, compounds similar to this compound demonstrated efficacy in reducing oxidative stress markers and improving neuronal survival rates . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

Properties

IUPAC Name |

tert-butyl N-[1-(2-aminophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-8-10-19(11-9-12)14-7-5-4-6-13(14)17/h4-7,12H,8-11,17H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRKJMSOGBWAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.